Home > Products > Building Blocks P5703 > 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine - 70152-27-1

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-395373
CAS Number: 70152-27-1
Molecular Formula: C21H25N
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a synthetic compound that belongs to the class of piperidine derivatives. It is closely related to 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, which is a stimulant of the piperidine class and acts as a potent and selective dopamine reuptake inhibitor .

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Compound Description: MPTP is a neurotoxin widely studied for its ability to induce Parkinson's disease-like symptoms in humans and animal models. It causes selective damage to dopaminergic neurons in the substantia nigra pars compacta, leading to motor impairments. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: MPTP serves as a crucial structural basis for understanding the neurotoxicity and structure-activity relationships of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. Both compounds share a core 1,2,3,6-tetrahydropyridine ring system, with varying substituents at the 1 and 4 positions. Extensive research on MPTP and its analogs, including those mentioned in the provided papers, has established the significance of these substitutions in influencing interactions with monoamine oxidase (MAO) enzymes, cellular uptake, and ultimately, neurotoxic potential. [, , ]

1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine (2-MTTP)

  • Compound Description: 2-MTTP is an analog of MPTP where the phenyl ring is replaced with a 2-thienyl group. This compound exhibits similar properties to MPTP, acting as a potent MAO-A inhibitor and causing persistent depletion of striatal dopamine in mice. []
  • Relevance: The structural similarity of 2-MTTP to 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine highlights the impact of substitutions on the 4-position of the tetrahydropyridine ring. Comparing their activities provides valuable insights into how different aromatic groups influence neurotoxicity. Both compounds, alongside MPTP, belong to the 1-methyl-4-aryl-1,2,3,6-tetrahydropyridine chemical class, emphasizing the importance of the aryl substituent in their biological activity. [, ]

1-Methyl-4-(3-thienyl)-1,2,3,6-tetrahydropyridine

  • Compound Description: This MPTP analog replaces the phenyl ring with a 3-thienyl group. Unlike MPTP and 2-MTTP, this compound does not cause significant depletion of dopamine in mouse striatum, demonstrating the importance of the position of the sulfur atom in the thienyl ring for neurotoxicity. []
  • Relevance: Comparing this compound to 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine and other related compounds emphasizes the substantial influence of subtle structural modifications on biological activity. It also highlights the importance of the specific aryl group at the 4-position of the tetrahydropyridine ring in contributing to neurotoxicity. [, ]

4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP)

  • Compound Description: BMTP is a close analog of MPTP where the phenyl ring is connected to the tetrahydropyridine ring by a methylene linker. Unlike MPTP, BMTP does not exhibit neurotoxicity in the C-57 black mouse, even at doses 10 times higher than the neurotoxic dose of MPTP. []
  • Relevance: BMTP's lack of neurotoxicity, despite its structural similarity to 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine and its efficient oxidation by MAO-B, suggests that factors beyond MAO metabolism and pyridinium ion formation contribute to the neurotoxic potential of these compounds. The presence of the benzyl group in both BMTP and 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine further highlights the significance of understanding the contribution of substituents on the nitrogen atom (1-position) of the tetrahydropyridine ring to overall toxicity. [, ]

4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine

  • Compound Description: This compound is unique as it acts as both a substrate and an inhibitor of MAO-B, unlike MPTP which is primarily a substrate. While it is an efficient substrate for MAO-B, its role as an inhibitor suggests a more complex interaction with the enzyme. []
  • Relevance: The structural similarities and contrasting activities of this compound with 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, particularly the presence of a benzyl group at the 4-position, underscore the need for detailed mechanistic studies to fully understand the factors contributing to their differing pharmacological profiles. [, ]
Overview

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its molecular formula is C21H25NC_{21}H_{25}N, and it has a molecular weight of 291.43 g/mol. The compound features a tetrahydropyridine ring structure, which is known for its biological activity, particularly in relation to opioid receptors and other neuropharmacological targets.

Source

This compound can be synthesized through various organic chemistry methods, often involving the functionalization of piperidine derivatives. It has been studied for its potential applications in treating conditions related to the central nervous system.

Classification

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine belongs to the class of piperidine derivatives. Piperidines are cyclic amines that play a crucial role in many pharmaceutical compounds due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine typically involves multi-step reactions. One common synthetic route includes:

  1. Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as aldehydes or ketones.
  2. Benzyl and Phenylpropyl Substitution: The introduction of the benzyl and phenylpropyl groups can be done via nucleophilic substitution or coupling reactions.

Technical Details

Recent advancements have utilized nickel-catalyzed cross-electrophile coupling techniques to enhance yields and selectivity in synthesizing similar compounds. For instance, reactions can be performed under mild conditions with high efficiency using specific catalysts and solvents .

Molecular Structure Analysis

Structure

The molecular structure of 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine consists of a tetrahydropyridine ring substituted at the nitrogen atom with a benzyl group and at the 4-position with a 3-phenylpropyl group.

Data

  • Molecular Formula: C21H25NC_{21}H_{25}N
  • Molecular Weight: 291.43 g/mol
  • CAS Number: 70152-27-1 .
Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical for nitrogen-containing heterocycles:

  1. Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
  2. Reduction Reactions: The double bonds in related compounds can be reduced to yield saturated derivatives.
  3. Functional Group Modifications: The presence of aromatic groups allows for electrophilic aromatic substitution.

Technical Details

For example, the synthesis may involve bromination followed by reduction processes to introduce various substituents at specific positions on the piperidine ring .

Mechanism of Action

Process

The mechanism of action for 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine primarily involves its interaction with neurotransmitter receptors in the brain. It has been shown to act on opioid receptors, potentially influencing pain modulation and reward pathways.

Data

Studies indicate that compounds with similar structures exhibit varying affinities for μ (mu) and δ (delta) opioid receptors, suggesting that modifications to the tetrahydropyridine framework can significantly alter pharmacological profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally presented as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.

Relevant data include melting points, boiling points, and specific heat capacities which are crucial for practical applications and handling protocols but are not specified in current literature.

Applications

Scientific Uses

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new analgesics or neuroprotective agents.
  • Research Tool: For studying receptor interactions and mechanisms involved in pain pathways or neurodegeneration.

The exploration of its derivatives could lead to novel therapeutic agents targeting various neurological disorders .

Synthetic Methodologies and Structural Optimization

Reductive Amination Strategies for Piperidine Derivatives

Reductive amination serves as a cornerstone synthetic methodology for constructing the piperidine core and introducing critical substituents in 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. This two-step process involves condensation between a carbonyl compound (aldehyde or ketone) and an amine followed by in situ reduction of the resulting imine intermediate. For the target compound, optimal strategies employ sodium cyanoborohydride (NaBH₃CN) in protic solvents under mild acidic conditions (pH 4-5), which selectively reduces the iminium ion while preserving the aldehyde precursor—critical when reacting 4-(3-oxopropyl)-1,2,3,6-tetrahydropyridine with benzylamine [3] [8]. Catalyst selection significantly influences efficiency, with recent advances utilizing bimetallic systems to enhance selectivity:

Table 1: Catalyst Performance in Reductive Amination

Catalyst SystemTemperature (°C)Pressure (atm H₂)Yield (%)Selectivity (%)
Pd-Ag/γ-Al₂O₃60709288
Ni₇Co₃@Al₂O₃ (core-shell)120309496
Rh-ReOₓ/SiO₂2002091.590

Biomass-derived δ-valerolactone has emerged as a sustainable feedstock, undergoing catalytic amination to 5-hydroxypentanenitrile followed by oxidation and reductive cyclization. The continuous-flow core-shell catalyst Ni₇Co₃@Al₂O₃ demonstrates exceptional activity (94% conversion) and stability under mild conditions (120°C, 30 atm H₂), overcoming traditional limitations associated with precious-metal catalysts [3]. Alternative pathways include dehydrative cyclization of 5-amino-1-pentanol derivatives using ZrO₂ or TiO₂ catalysts, though rapid deactivation remains a challenge. For N-benzylation, reductive amination outperforms direct alkylation by preventing undesired polyalkylation—a critical advantage when installing the benzyl pharmacophore [8].

Alkylation and Arylpropyl Substitution Patterns in Tetrahydropyridine Scaffolds

The 3-phenylpropyl moiety at the C4 position of the tetrahydropyridine ring confers distinctive steric and electronic properties essential for biological activity. This substituent is typically installed via nucleophilic alkylation using 1-bromo-3-phenylpropane or Michael addition with benzylideneacetone, followed by reduction. The electrophilic halogenation of 4-aryl-1,2,3,6-tetrahydropyridines with N-bromosuccinimide (NBS) enables regioselective functionalization at C4, creating a versatile handle for subsequent Suzuki coupling or Grignard reactions to introduce diverse arylpropyl groups [10]. Molecular mechanics simulations reveal that the trans-configuration of the 3-phenylpropyl chain minimizes steric clash with the benzyl group at N1, adopting an extended conformation that enhances receptor binding [6] [9].

Table 2: Conformational Analysis of 4-Substituted Tetrahydropyridines

C4 SubstituentTorsion Angle θ (°)Steric Energy (kcal/mol)Receptor Docking Score (kJ/mol)
3-Phenylpropyl172.312.7-9.8
Phenethyl154.114.2-7.2
4-Phenylbutyl168.913.1-8.1

Synthetic routes to 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS 70152-27-1) commence with N-benzylation of 4-oxopiperidine, followed by Wittig olefination to introduce the styryl group and catalytic hydrogenation to saturate the alkenyl chain. Crucially, the phenylpropyl linker length optimizes hydrophobic pocket filling in biological targets—shorter (phenethyl) or longer (phenylbutyl) chains reduce binding affinity by >30% in dopamine receptor models [6] [9]. Protecting group strategies (e.g., tert-butoxycarbonyl, BOC) prevent N-alkylation side products during C4 functionalization, while phase-transfer catalysis improves yield in biphasic alkylation systems.

Hybridization Techniques for Benzyl-Phenylpropyl Pharmacophore Integration

The synergistic integration of the N1-benzyl and C4-(3-phenylpropyl) pharmacophores dictates the biological profile of 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. Pharmacophore mapping identifies three critical interaction domains: (1) the protonated nitrogen (hydrogen-bond acceptor), (2) the benzyl aromatic ring (hydrophobic/π-stacking region), and (3) the terminal phenyl group of the 3-phenylpropyl chain (hydrophobic pocket anchor) [6] [9]. Hybridization strategies employ:

  • Conformational Restriction: Introducing cyclopropyl linkers between pharmacophores enhances metabolic stability and receptor occupancy. Analogues with trans-cyclopropyl spacers exhibit 3-fold longer plasma half-lives (t₁/₂ = 1.64 h vs. 1.1 h for linear chains) while maintaining nanomolar dopamine receptor affinity [9].
  • Stereochemical Optimization: Chiral resolution via supercritical fluid chromatography (SFC) isolates active enantiomers. The (R)-configuration at C1 of the benzyl-cyclohexyl hybrid analogues shows 10-fold higher dopamine autoreceptor agonist activity than the (S)-enantiomer, confirmed by X-ray crystallography of receptor-bound complexes [4] [9].
  • Bioisosteric Replacement: Replacing the tetrahydropyridine core with decahydroquinoline maintains pharmacophore geometry while improving blood-brain barrier penetration. Fluorine substitution at the para-position of the terminal phenyl group enhances binding free energy (ΔG = -9.8 kcal/mol) through hydrophobic interactions [9].

Table 3: Hybridization Strategies for Pharmacophore Optimization

StrategyStructural ModificationBiological Half-life (h)Target Binding Affinity (nM)
Linear Linker (Parent)-CH₂CH₂CH₂-1.1024
Cyclopropyl Linker-cPr- (trans-R,R)1.6418
para-Fluoro SubstitutionC₆H₄F (phenylpropyl terminus)1.5212
Decahydroquinoline CoreFused bicyclic system2.1029

Computational fragment-based design demonstrates that spatial separation of 5.8–6.2 Å between benzyl and phenylpropyl aromatic centroids maximizes receptor complementarity. Molecular dynamics simulations reveal that the 3-phenylpropyl chain samples a 120° rotational cone, enabling adaptive binding in flexible receptor pockets—a feature exploited in antipsychotic agent CI-1007 (PD 143188) [4] [9]. Microwave-assisted synthesis accelerates hybridization, reducing reaction times from 48 h to <15 minutes in SNAr reactions for benzoxazole hybrids.

Properties

CAS Number

70152-27-1

Product Name

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

IUPAC Name

1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2

InChI Key

RJKHELOCNIIEFU-UHFFFAOYSA-N

SMILES

C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.